molecular formula C8H15NO B6161359 N,N,2-trimethylcyclobutane-1-carboxamide CAS No. 90204-09-4

N,N,2-trimethylcyclobutane-1-carboxamide

Cat. No. B6161359
CAS RN: 90204-09-4
M. Wt: 141.2
InChI Key:
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Description

N,N,2-trimethylcyclobutane-1-carboxamide (TMCBC) is a cyclic amide compound with a molecular formula of C6H11NO2. It is a white, crystalline solid with a melting point of 100-102 °C and a boiling point of 169-171 °C. TMCBC has been used in various scientific research applications, such as the synthesis of organic compounds, and has shown promise in biochemical and physiological applications.

Scientific Research Applications

N,N,2-trimethylcyclobutane-1-carboxamide has been used in various scientific research applications, such as the synthesis of organic compounds. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as pyrrolidines and piperidines, as well as in the synthesis of amino acids, peptides, and other biologically active molecules. N,N,2-trimethylcyclobutane-1-carboxamide has also been used as a reagent in the preparation of a variety of polymers, such as poly(vinyl alcohol), poly(acrylic acid), poly(vinyl chloride), and poly(vinyl acetate).

Mechanism of Action

N,N,2-trimethylcyclobutane-1-carboxamide acts as a catalyst in the synthesis of various organic compounds by promoting the formation of reactive intermediates. The mechanism of action involves the formation of a cyclic anion, which is then protonated to form an intermediate. This intermediate then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
N,N,2-trimethylcyclobutane-1-carboxamide has been shown to have potential biochemical and physiological effects. In vitro studies have shown that N,N,2-trimethylcyclobutane-1-carboxamide can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer activities. In vivo studies have shown that N,N,2-trimethylcyclobutane-1-carboxamide can reduce the levels of cholesterol, triglycerides, and lipoproteins in the blood.

Advantages and Limitations for Lab Experiments

N,N,2-trimethylcyclobutane-1-carboxamide has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. It has a high melting point and boiling point, making it suitable for use in a variety of experiments. However, there are some limitations to using N,N,2-trimethylcyclobutane-1-carboxamide. It is not very soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

N,N,2-trimethylcyclobutane-1-carboxamide has potential applications in the development of new drugs and pharmaceuticals. It could be used as a drug delivery system for therapeutic agents, and it could also be used as a scaffold for the development of new drugs. In addition, N,N,2-trimethylcyclobutane-1-carboxamide could be used to develop new materials for medical devices and diagnostic tests. Furthermore, N,N,2-trimethylcyclobutane-1-carboxamide could be used to develop new methods for synthesizing organic compounds, and it could be used in the development of new polymers and other materials. Finally, N,N,2-trimethylcyclobutane-1-carboxamide could be used to develop new methods for the production of biofuels.

Synthesis Methods

N,N,2-trimethylcyclobutane-1-carboxamide is synthesized through a two-step process. The first step involves the conversion of cyclobutanol to the cyclobutanone. This is achieved by treating cyclobutanol with aqueous sodium hydroxide, followed by the addition of aqueous hydrochloric acid. The second step involves the conversion of cyclobutanone to N,N,2-trimethylcyclobutane-1-carboxamide. This is achieved by treating cyclobutanone with trimethyl amine and then heating the mixture to a temperature of 110-120 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N,2-trimethylcyclobutane-1-carboxamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butene", "1,3-butadiene", "methylamine", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with 1,3-butadiene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2,3,4-trimethylcyclobutene.", "Step 2: The intermediate compound, 2,3,4-trimethylcyclobutene, is then reacted with methylamine in the presence of acetic anhydride to form N,N-dimethyl-2,3,4-trimethylcyclobutene-1-carboxamide.", "Step 3: The N,N-dimethyl-2,3,4-trimethylcyclobutene-1-carboxamide is reduced using sodium borohydride in the presence of acetic acid to form N,N-dimethylcyclobutane-1-carboxamide.", "Step 4: The N,N-dimethylcyclobutane-1-carboxamide is then reacted with hydrochloric acid and sodium hydroxide to form N,N-dimethylcyclobutane-1-carboxylic acid.", "Step 5: The N,N-dimethylcyclobutane-1-carboxylic acid is then reacted with magnesium sulfate and diethyl ether to form N,N-dimethylcyclobutane-1-carboxylic acid diethyl ester.", "Step 6: The N,N-dimethylcyclobutane-1-carboxylic acid diethyl ester is then reacted with petroleum ether to form the final product, N,N,2-trimethylcyclobutane-1-carboxamide." ] }

CAS RN

90204-09-4

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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